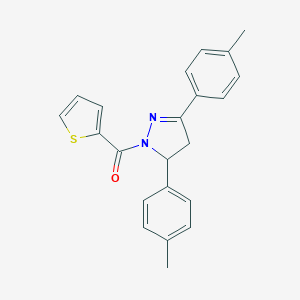![molecular formula C16H13N5O4 B292260 (10E)-10-(1,3-benzodioxol-5-ylhydrazinylidene)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione](/img/structure/B292260.png)
(10E)-10-(1,3-benzodioxol-5-ylhydrazinylidene)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(10E)-10-(1,3-benzodioxol-5-ylhydrazinylidene)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione, commonly known as BTD-001, is a novel small molecule compound that has shown promising results in various scientific research studies. It belongs to the class of hydrazones and has a unique chemical structure that makes it suitable for a wide range of applications.
作用機序
The mechanism of action of BTD-001 is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. BTD-001 has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of cyclin-dependent kinases, which are proteins that regulate the cell cycle.
Biochemical and Physiological Effects:
BTD-001 has been shown to have several biochemical and physiological effects. In vitro studies have shown that BTD-001 can induce apoptosis and cell cycle arrest in cancer cells. It has also been shown to reduce the levels of amyloid-beta peptides in Alzheimer's disease models. In vivo studies have shown that BTD-001 can inhibit tumor growth and improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of BTD-001 is its unique chemical structure, which makes it suitable for a wide range of applications. It has shown promising results in various scientific research studies, and its potential use in treating cancer and neurodegenerative disorders is particularly exciting. However, the synthesis of BTD-001 is a complex process that requires specialized equipment and expertise. The overall yield of this process is also relatively low, which makes it challenging to synthesize in large quantities.
将来の方向性
There are several potential future directions for BTD-001 research. One area of interest is the development of more efficient synthesis methods that can produce BTD-001 in larger quantities. Another area of interest is the optimization of BTD-001 for specific applications, such as cancer treatment or Alzheimer's disease therapy. Additionally, further studies are needed to fully understand the mechanism of action of BTD-001 and its potential side effects. Overall, BTD-001 is a promising compound that has the potential to make a significant impact in various scientific research fields.
合成法
The synthesis of BTD-001 is a complex process that involves several steps. The first step is the synthesis of 1,3-benzodioxole-5-carboxaldehyde, which is then reacted with hydrazine hydrate to form 1,3-benzodioxole-5-carbohydrazide. The resulting compound is then reacted with 1,8-diaminooctane to form the intermediate product, which is then cyclized to form BTD-001. The overall yield of this process is around 20%, which makes it a challenging compound to synthesize in large quantities.
科学的研究の応用
BTD-001 has shown promising results in various scientific research studies. It has been studied for its potential use in treating cancer, Alzheimer's disease, and other neurodegenerative disorders. In cancer research, BTD-001 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, BTD-001 has been shown to reduce the levels of amyloid-beta peptides, which are known to contribute to the development of the disease.
特性
分子式 |
C16H13N5O4 |
|---|---|
分子量 |
339.31 g/mol |
IUPAC名 |
(10E)-10-(1,3-benzodioxol-5-ylhydrazinylidene)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione |
InChI |
InChI=1S/C16H13N5O4/c22-15-13(19-18-8-4-5-11-12(6-8)25-7-24-11)14-17-10-3-1-2-9(10)16(23)21(14)20-15/h4-6,18H,1-3,7H2,(H,20,22)/b19-13+ |
InChIキー |
XUCPZVIBMYISOO-CPNJWEJPSA-N |
異性体SMILES |
C1CC2=C(C1)N=C3/C(=N\NC4=CC5=C(C=C4)OCO5)/C(=O)NN3C2=O |
SMILES |
C1CC2=C(C1)N=C3C(=NNC4=CC5=C(C=C4)OCO5)C(=O)NN3C2=O |
正規SMILES |
C1CC2=C(C1)N=C3C(=NNC4=CC5=C(C=C4)OCO5)C(=O)NN3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292186.png)
![4,6-dimethyl-2-{[5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B292187.png)
![2-{[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292188.png)
![2-{[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292190.png)
![2-{[3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292191.png)
![2-{[5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B292192.png)
![4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 2-[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide](/img/structure/B292194.png)
![(3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292197.png)
![(3E)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292198.png)
![4-[(2Z)-2-(2-amino-7-oxo-5-phenylpyrazolo[1,5-a]pyrimidin-3-ylidene)hydrazinyl]benzenesulfonamide](/img/structure/B292199.png)
![4-[(2Z)-2-(2-amino-5-methyl-7-oxopyrazolo[1,5-a]pyrimidin-3-ylidene)hydrazinyl]benzenesulfonamide](/img/structure/B292200.png)
![(3Z)-2-amino-5-phenyl-3-(phenylhydrazinylidene)pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292201.png)